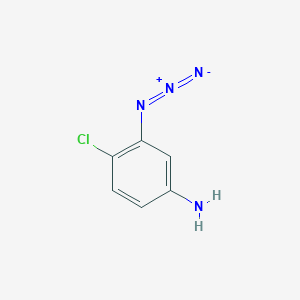

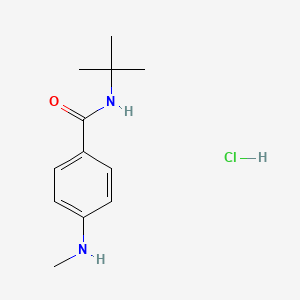

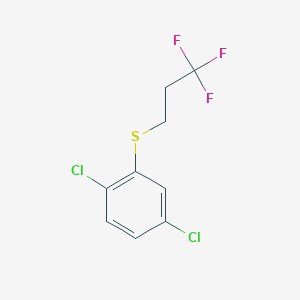

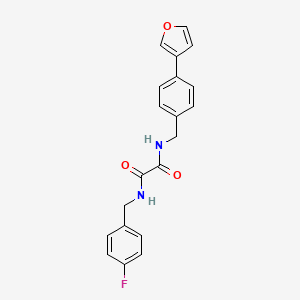

![molecular formula C16H24N2O4S B2480426 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922076-92-4](/img/structure/B2480426.png)

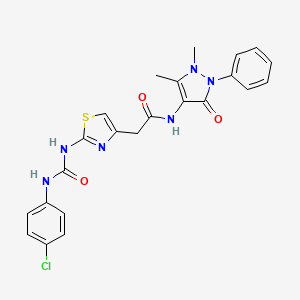

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

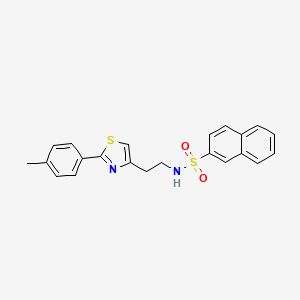

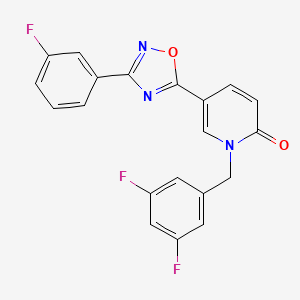

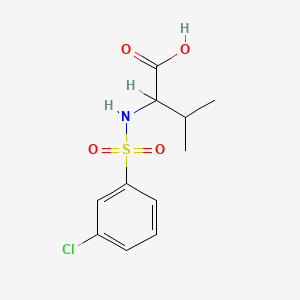

Sulfonamides are a class of organic compounds that feature a sulfonyl amide functional group attached to an aromatic or heteroaromatic system. They have diverse applications in medicinal chemistry due to their wide range of biological activities. The compound belongs to this class, featuring complex structural characteristics that merit detailed scientific exploration.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step reactions, including nucleophilic substitution and cycloaddition reactions. For example, a tetramethyl derivative was prepared through a key step involving copper-free Huisgen cycloaddition, highlighting the complexity and efficiency of modern synthetic approaches (Fall et al., 2021).

Molecular Structure Analysis

Structural determination of such compounds utilizes a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide comprehensive insights into the molecular architecture and the nature of substituents affecting the compound's properties and reactivity.

Chemical Reactions and Properties

Sulfonamides can undergo a range of chemical reactions, including alkylation, oxidation, and cyclization, depending on their specific functional groups and conditions applied. These reactions are crucial for modifying the compound's properties for potential applications in drug development and other areas (Ohkata et al., 1985).

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of complex organic compounds often involves multiple steps, including the use of catalysts and specific reactants to achieve the desired molecular architecture. For instance, the preparation of tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) demonstrates the intricate processes involved in creating sulfonamide-based compounds. This particular synthesis utilized copper-free Huisgen cycloaddition, showcasing the compound's complex structure through IR, 1D and 2D NMR experiments, and elemental analysis (Fall et al., 2021).

Catalytic Applications

Sulfonamide derivatives are known for their catalytic capabilities in facilitating various organic reactions. The one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones using N-halosulfonamides under solvent-free conditions exemplifies this application. This methodology achieved excellent yields, highlighting the efficiency of sulfonamides as catalysts in organic synthesis (Ghorbani‐Vaghei et al., 2011).

Biological Activity Screening

Compounds containing sulfonamide moieties often exhibit significant biological activities. A study on the synthesis, biological screening, and molecular docking of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their potential as inhibitors against various enzymes and bacterial strains. These compounds displayed good inhibitory activity against lipoxygenase and moderate activity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, with some also showing antibacterial properties (Irshad et al., 2016).

Oxidative Desulfurization

The removal of sulfur from hydrocarbon fuels is a critical process in environmental chemistry. Sulfonamides have been utilized in the oxidative desulfurization of refractory sulfur-containing compounds like benzothiophene and dibenzothiophene. A study demonstrated the use of an Anderson-type catalyst for this purpose, achieving complete oxidation of these compounds under mild conditions (Lu et al., 2010).

作用機序

Target of Action

It is known that similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that related compounds have been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhance the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .

Biochemical Pathways

It’s known that compounds with similar structures can influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-5-9-23(20,21)17-12-7-8-14-13(10-12)18(6-2)15(19)16(3,4)11-22-14/h7-8,10,17H,5-6,9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPOIBMIAXZSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)